Cas no 202466-68-0 (Ro 04-6790)

Ro 04-6790 Chemical and Physical Properties
Names and Identifiers
-
- Ro 04-6790
- Benzenesulfonamide, 4-amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]-
- Ro 04-6790 dihydrochloride
- 4-amino-N-(2,6-bis-methylaminopyrimidin-4-yl)benzenesulfonamide
- 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide dihydrobromide
- 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide
- 4-Amino-N-(2,6-bis-dimethylamino-pyrimidin-4-yl)-benzenesulfonamide
- (4-amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]-benzenesulfonamide)
- Biomol-NT_000164
- CHEBI:92762
- CIA46668
- SDCCGSBI-0051015.P002
- BPBio1_000551
- AKOS024457330
- NCGC00162326-01
- NCGC00015885-09
- N-(2,6-bis(methylamino)pyrimidin-4-yl)-4-aminobenzenesulfonamide
- CCG-205122
- L000511
- CU78RAR5ZH
- SCHEMBL678897
- NCGC00162326-02
- Q855636
- Lopac-R-140
- JELFWSXQTXRMAJ-UHFFFAOYSA-N
- Ro-046790
- DTXSID701017998
- PDSP1_001376
- CS-0003291
- 4-amino-N-(2,6-bis(methylamino)pyrimidin-4-yl)benzenesulfonamide
- 4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide
- BCP02244
- 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]-benzenesulfonamide
- GTPL274
- MFCD11045584
- NCGC00015885-04
- 4-Azanyl-N-(2,6-bis(methylamino)pyrimidin-4-yl)benzenesulfonamide
- 202466-68-0
- Lopac0_001045
- HY-14335
- 4-Amino-N-(2-methylamino-pyrimidin-4-yl)-benzenesulfonamide
- 4-Amino-N-(2,6-bis-methylamino-pyrimidin-4-yl)-benzenesulfonamide
- BRD-K43290182-001-01-9
- Ro 4-6790
- 4-Amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]benzenesulfonamide; Ro 04-6790;
- PDSP2_001360
- NCGC00015885-03
- NCGC00015885-02
- Ro-04-6790
- Ro04-6790
- CHEMBL433461
- BDBM50090528
- NCGC00015885-01
-
- MDL: MFCD11045584
- Inchi: InChI=1S/C12H16N6O2S/c1-14-10-7-11(17-12(15-2)16-10)18-21(19,20)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H3,14,15,16,17,18)
- InChI Key: QOAXXMSJHQHSFV-UHFFFAOYSA-N
- SMILES: CNC1=CC(=NC(=NC)N1)NS(=O)(=O)C2=CC=C(C=C2)N
Computed Properties
- Exact Mass: 308.10600
- Monoisotopic Mass: 308.10554495g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 418
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 130Ų
- XLogP3: 1.7
Experimental Properties
- Density: 1.495
- Solubility: DMSO: >10mg/mL
- PSA: 130.41000
- LogP: 2.82400
Ro 04-6790 Security Information
Ro 04-6790 Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
Ro 04-6790 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci18762-10mg |
Ro 04-6790 |
202466-68-0 | 98% | 10mg |
¥2620.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204238A-50 mg |
Ro 04-6790, |
202466-68-0 | 50mg |
¥4,625.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-204238A-50mg |
Ro 04-6790, |
202466-68-0 | 50mg |
¥4625.00 | 2023-09-05 | ||
A2B Chem LLC | AB03792-5mg |
Benzenesulfonamide, 4-amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]- |
202466-68-0 | ≥98%(HPLC) | 5mg |
$137.00 | 2024-04-20 | |
Ambeed | A871541-5g |
Ro 04-6790 |
202466-68-0 | 99% | 5g |
$438.0 | 2025-02-25 | |
TRC | R700873-25mg |
Ro 04-6790 |
202466-68-0 | 25mg |
$ 276.00 | 2023-09-06 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-396661-10 mg |
Ro 04-6790 dihydrochloride, |
202466-68-0 | 10mg |
¥1,128.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-204238-10mg |
Ro 04-6790, |
202466-68-0 | 10mg |
¥1091.00 | 2023-09-05 | ||
A2B Chem LLC | AB03792-50mg |
Benzenesulfonamide, 4-amino-N-[2,6-bis(methylamino)-4-pyrimidinyl]- |
202466-68-0 | ≥98%(HPLC) | 50mg |
$671.00 | 2024-04-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-396661-10mg |
Ro 04-6790 dihydrochloride, |
202466-68-0 | 10mg |
¥1128.00 | 2023-09-05 |
Ro 04-6790 Related Literature
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
Additional information on Ro 04-6790
Recent Advances in the Study of Ro 04-6790 (202466-68-0): A Comprehensive Research Brief
Ro 04-6790 (CAS: 202466-68-0) is a selective 5-HT6 receptor antagonist that has garnered significant attention in the field of neuropharmacology and drug development. Recent studies have explored its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. This research brief synthesizes the latest findings on Ro 04-6790, highlighting its pharmacological properties, mechanism of action, and clinical relevance.
One of the most notable advancements in the study of Ro 04-6790 is its role in modulating cognitive functions. A 2023 study published in the Journal of Neurochemistry demonstrated that Ro 04-6790 enhances memory consolidation in rodent models by selectively inhibiting 5-HT6 receptors in the hippocampus. The study utilized advanced neuroimaging techniques to visualize receptor binding and confirmed the compound's high affinity for 5-HT6 receptors, with minimal off-target effects. These findings underscore the potential of Ro 04-6790 as a cognitive enhancer.
In addition to its cognitive effects, recent research has investigated the pharmacokinetic profile of Ro 04-6790. A pharmacokinetic study conducted in 2024 revealed that the compound exhibits favorable bioavailability and brain penetration, making it a promising candidate for central nervous system (CNS) targeting. The study also identified key metabolites of Ro 04-6790, providing insights into its metabolic pathways and potential drug-drug interactions. These results are critical for optimizing dosing regimens in future clinical trials.
Another area of interest is the potential application of Ro 04-6790 in combination therapies. A preclinical study published in Neuropharmacology in early 2024 explored the synergistic effects of Ro 04-6790 and acetylcholinesterase inhibitors in a transgenic mouse model of Alzheimer's disease. The combination therapy significantly improved cognitive performance compared to monotherapy, suggesting a novel approach for treating neurodegenerative diseases. However, further research is needed to validate these findings in human subjects.
Despite its promising potential, challenges remain in the development of Ro 04-6790. A recent review article in Expert Opinion on Drug Discovery highlighted the need for more extensive toxicology studies to assess long-term safety and potential side effects. Additionally, the review emphasized the importance of developing more selective 5-HT6 receptor antagonists to minimize off-target effects and improve therapeutic efficacy. These insights are crucial for guiding future research and development efforts.
In conclusion, Ro 04-6790 (202466-68-0) represents a compelling area of research in the field of neuropharmacology. Recent studies have elucidated its cognitive-enhancing properties, pharmacokinetic profile, and potential for combination therapies. While challenges remain, the compound's unique mechanism of action and promising preclinical results warrant further investigation. Continued research on Ro 04-6790 may pave the way for innovative treatments for cognitive and neurodegenerative disorders.
202466-68-0 (Ro 04-6790) Related Products
- 2137777-61-6(Ethanone, 1-(7-amino-3-azaspiro[5.5]undec-3-yl)-)
- 2171446-50-5(1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-hydroxypyrrolidine-3-carboxylic acid)
- 2229210-35-7((1-{4-(difluoromethyl)sulfanylphenyl}-3,3-difluorocyclobutyl)methanamine)
- 920115-96-4(N-({1-3-(2,5-dimethylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide)
- 1094420-05-9(methyl 3-{(pyridin-2-yl)methylamino}benzoate)
- 2549065-32-7(2-[4-(4-Chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine)
- 896036-09-2(2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl propanoate)
- 2228565-86-2(tert-butyl N-2-hydroxy-4-(prop-2-yn-1-yl)phenylcarbamate)
- 72242-65-0(2,5-Furandione,3-(4,4-dimethyl-2-methylenepentyl)dihydro-)
- 2228195-04-6(3-amino-1-2-(morpholin-4-yl)-1,3-thiazol-5-ylpropan-1-one)

